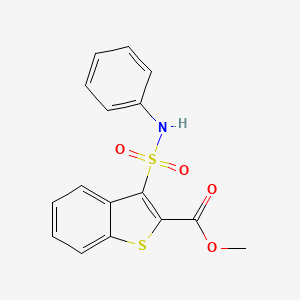

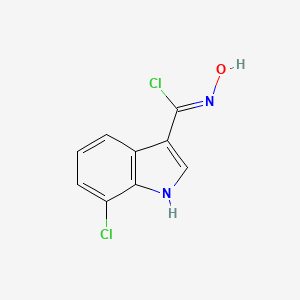

![molecular formula C10H18O2 B2974695 (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-19-1](/img/structure/B2974695.png)

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a chemical compound used in scientific research for its unique properties. It is a bicyclic alcohol with a methoxy group attached to one of the rings. This compound has gained attention due to its potential as a drug target and its ability to interact with biological systems. In 2.2]octan-1-yl)methanol.

Applications De Recherche Scientifique

1. Catalyst Surface Site Analysis

Methanol is a key molecule in studying the surface sites of metal oxide catalysts, like ceria nanocrystals. Different surface planes of these nanocrystals exhibit varying behaviors when interacting with methanol, as observed through spectroscopy and mass spectrometry techniques (Wu et al., 2012).

2. Mechanistic and Stereochemical Studies in Chemistry

Methanolysis of certain bicyclic compounds has been a subject of interest, providing insights into the reaction mechanisms and stereochemical considerations. These studies contribute to a deeper understanding of organic reaction pathways (Kim, Gallagher, & Toia, 1994).

3. Fluorofunctionalisation of Alkenes

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been used effectively for introducing fluorine atoms into organic molecules. This process is crucial for creating specific chemical structures under controlled conditions (Stavber et al., 1995).

4. Analysis of Hydrocarbon Formation in Catalysis

The study of surface methoxy groups on acidic microporous catalysts, such as zeolites, is vital for understanding hydrocarbon formation. This research is significant in improving catalytic processes for energy and chemical industries (Jiang et al., 2006).

5. Organic Synthesis and Drug Discovery

Methanol serves as a key C1 source in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This is central to creating a variety of natural products and chemicals used in drug discovery (Natte et al., 2017).

6. Crystallography and Molecular Conformation Studies

The structure of certain quininium hydrogen tartrate salts, involving methoxy groups, offers unique insights into molecular conformations and interactions, essential in crystallography and materials science (Ryttersgaard & Larsen, 1998).

7. Understanding Chemical Reactions in Organic Chemistry

The conversion of certain bicyclo[2.2.2]octan-2-ones to hydroxybicyclo[2.2.2]octan-2-ones through methanolysis is crucial for comprehending specific chemical reactions in organic chemistry. This knowledge is applied in synthesis and the development of new compounds (Di Stefano et al., 2002).

Propriétés

IUPAC Name |

(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADLGQZPTBBSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC(CC1)(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

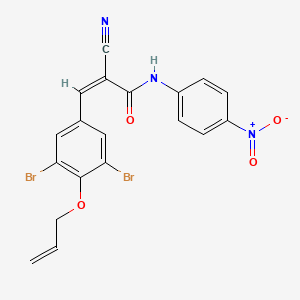

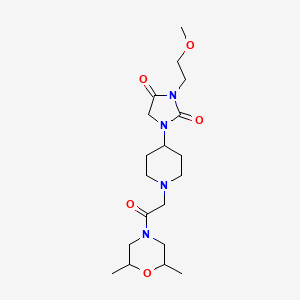

![N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974613.png)

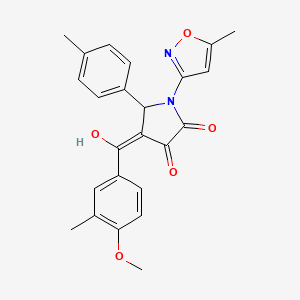

![4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2974614.png)

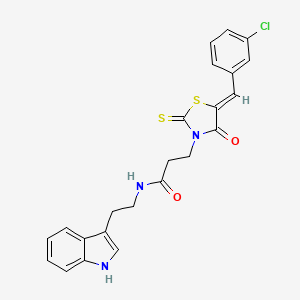

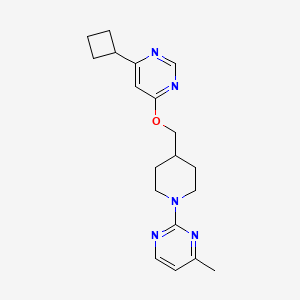

![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)

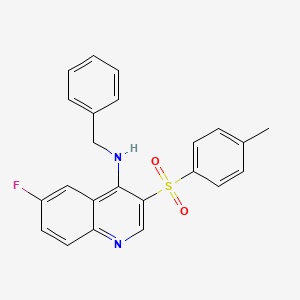

![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)